4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline
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Overview
Description
4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline is a complex organic compound that features a pyridine ring, an isobenzofuran moiety, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction might yield fully saturated compounds.
Scientific Research Applications
4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(3H-Spiro[isobenzofuran-1,4’-piperidin]-1’-yl)butyl]indolyl derivatives
- Pyridine compounds with antimicrobial and antiviral activities
Uniqueness
4-(3-(Pyridin-4-yl)isobenzofuran-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
923268-34-2 |
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Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(3-pyridin-4-yl-2-benzofuran-1-yl)aniline |
InChI |
InChI=1S/C19H14N2O/c20-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)19(22-18)14-9-11-21-12-10-14/h1-12H,20H2 |
InChI Key |
FHAXNSQGJNHKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)C3=CC=NC=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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